molecular formula C22H22FN5O2S B2918450 2-(ethylthio)-7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1021209-22-2

2-(ethylthio)-7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2918450
CAS RN: 1021209-22-2
M. Wt: 439.51
InChI Key: LZQBDXDSKDPKMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(ethylthio)-7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C22H22FN5O2S and its molecular weight is 439.51. The purity is usually 95%.
BenchChem offers high-quality 2-(ethylthio)-7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(ethylthio)-7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

The triazolopyrimidine derivatives have been studied for their antiproliferative activities against various human cancer cell lines . The structural similarity of these compounds to both natural nucleotides and known anticancer drugs makes them promising candidates for the development of new chemotherapeutic agents. Their potential to inhibit cell growth and induce apoptosis in cancer cells is a key area of research.

Antimicrobial Properties

Some derivatives in this class have shown promising antibacterial activity against standard bacteria strains as well as multidrug-resistant clinical isolates . The high selectivity index of these compounds suggests a good safety profile, which is crucial for developing new antibiotics in the fight against resistant bacteria.

Tubulin Polymerization Inhibition

These compounds have been designed and synthesized as analogs to combretastatin CA-4, a known inhibitor of tubulin polymerization . By disrupting the microtubule dynamics, they can potentially halt the process of cell division, which is particularly useful in targeting rapidly dividing cancer cells.

Treatment of Human African Trypanosomiasis

The triazolopyrimidine derivatives exhibit activity against the parasites responsible for Human African Trypanosomiasis, also known as sleeping sickness . This application is particularly relevant for developing treatments for neglected tropical diseases, which often lack effective and affordable therapies.

Green Chemistry Synthesis

The synthesis of these compounds can be achieved through green chemistry approaches, utilizing multicomponent reactions that minimize waste and energy consumption . This aspect is important for the sustainable production of pharmaceuticals and contributes to the overall eco-friendliness of the research and development process.

Privileged Scaffold in Medicinal Chemistry

The triazolopyrimidine core is considered a privileged scaffold in medicinal chemistry, meaning it is a substructure found in a significant proportion of known drugs . This makes it an excellent starting point for the development of molecular libraries and the discovery of new drug candidates.

properties

IUPAC Name

2-ethylsulfanyl-7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O2S/c1-4-31-22-26-21-24-13(2)18(20(29)25-16-10-5-6-11-17(16)30-3)19(28(21)27-22)14-8-7-9-15(23)12-14/h5-12,19H,4H2,1-3H3,(H,25,29)(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQBDXDSKDPKMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN2C(C(=C(NC2=N1)C)C(=O)NC3=CC=CC=C3OC)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylsulfanyl)-7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

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